N-Benzylformamide N-Benzylformamide N-benzylformamide is a member of formamides. It is functionally related to a formamide.
Brand Name: Vulcanchem
CAS No.: 6343-54-0
VCID: VC21221584
InChI: InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10)
SMILES: C1=CC=C(C=C1)CNC=O
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

N-Benzylformamide

CAS No.: 6343-54-0

Cat. No.: VC21221584

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylformamide - 6343-54-0

Specification

CAS No. 6343-54-0
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name N-benzylformamide
Standard InChI InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10)
Standard InChI Key IIBOGKHTXBPGEI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC=O
Canonical SMILES C1=CC=C(C=C1)CNC=O

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

N-Benzylformamide exhibits distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of N-benzylformamide.

Table 1: Physical and Chemical Properties of N-Benzylformamide

PropertyValueReference
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Physical StateWhite to off-white crystalline powder/solid
Melting Point60-61°C
Boiling Point248.86°C (estimated)
Density1.1031 g/cm³ (estimated)
Refractive Index1.5635 (estimated)
SolubilitySlightly soluble in chloroform, DMSO, methanol
pKa16.35±0.23 (predicted)
Storage Temperature-20°C, inert atmosphere

N-Benzylformamide is characterized as an extremely weak acidic compound based on its pKa value . It demonstrates limited solubility in water and various organic solvents. The recommended storage conditions of -20°C under an inert atmosphere indicate its potential sensitivity to oxidation or degradation under ambient conditions .

Structural Conformations

The molecular structure of N-benzylformamide exhibits conformational flexibility, primarily around the amide bond. X-ray crystallographic studies have revealed that N-benzylformamide predominantly adopts a trans conformation of the -NHCHO group and an anti conformation around the (Ph)C-NH(CHO) bond in the crystalline state .

An important structural feature is the orientation of the formamide group relative to the benzyl moiety. Crystallographic data indicates that the formamide group is twisted out of the benzyl group plane, forming angles of 75.96(10)° and 65.23(11)° with this plane in two symmetry-independent molecules . This non-planar arrangement influences the compound's ability to participate in intermolecular interactions, particularly hydrogen bonding.

Spectroscopic studies using IR-UV ion-dip spectroscopy have identified distinct conformers of N-benzylformamide, including:

  • Trans conformer: Characterized by a higher frequency NH stretch (3478 cm⁻¹) and lower frequency amide I overtone (3435 cm⁻¹)

  • Cis conformer: Distinguished by a lower frequency NH stretch (3443 cm⁻¹) and higher frequency amide I overtone (3465 cm⁻¹)

These conformational differences significantly impact the compound's behavior in solution and its interactions with other molecules.

Synthesis Methods

Traditional Synthesis

Applications and Uses

Pharmaceutical Intermediates

N-Benzylformamide serves as a valuable synthetic intermediate in pharmaceutical chemistry. Specific applications include:

  • Preparation of thiadiazolidinone derivatives, which have been investigated as potential glycogen synthase kinase 3 inhibitors

  • Synthesis of selective antitubercular agents

  • Production of various fine chemicals and pharmaceutical precursors

Its utility as a synthetic building block stems from the reactivity of the formamide group, which can undergo various transformations to introduce diverse functional groups.

Chemical Research Applications

Beyond its role in pharmaceutical synthesis, N-benzylformamide is utilized in fundamental chemical research, particularly in studies of molecular interactions and hydrogen bonding. The compound has been employed as a model system for investigating:

  • Hydrogen bonding interactions with alcohols and other proton donors

  • Amide conformational preferences and their impact on reactivity

  • Photophysical properties and fluorescence behavior of aromatic amides

These research applications contribute to our understanding of non-covalent interactions that play crucial roles in biological systems, particularly in protein folding and molecular recognition.

Molecular Interactions

Hydrogen Bonding Characteristics

The amide group in N-benzylformamide participates in hydrogen bonding, both as a donor (through the NH group) and as an acceptor (through the carbonyl oxygen). In the crystalline state, N-benzylformamide molecules link into N-H⋯O hydrogen-bonded chains, with additional weak C-H⋯O hydrogen bonds joining the molecules into two-dimensional sheets .

Spectroscopic studies have provided insights into the strength of these hydrogen bonds. The NH stretching frequency shifts observed in IR spectroscopy serve as useful indicators of hydrogen bond formation and strength. For instance, in the N-benzylformamide heterodimer (composed of cis- and trans-conformers), NH⋯OC and NH⋯π hydrogen bonds result in NH stretch frequency shifts of -102 cm⁻¹ and -28 cm⁻¹, respectively .

Interactions with Alcohols

Detailed investigations have explored the molecular interactions between N-benzylformamide and alcohols. Studies using X-band microwave spectroscopy have examined the dielectric properties of binary mixtures of N-benzylformamide with various 1-alcohols (1-propanol, 1-butanol, 1-pentanol) in carbon tetrachloride .

The results indicate that:

  • N-Benzylformamide forms 1:1 complexes with alcohols through hydrogen bonding

  • The primary interaction involves the free hydroxyl group of the alcohol and the carbonyl group of N-benzylformamide (O-H⋯C=O hydrogen bond)

  • The alkyl chain length of both the alcohol and amide influences the strength of the hydrogen bond formed

  • The interaction represents a weak solute-solvent type of molecular association

These findings contribute to our understanding of how amide groups interact with alcohols, which has implications for protein-solvent interactions and the behavior of peptides in different environments.

Spectroscopic Properties

N-Benzylformamide exhibits characteristic spectroscopic features that are useful for its identification and structural analysis. Infrared (IR) spectroscopy reveals distinctive absorption bands associated with the amide group, with the most prominent features being the NH stretching vibration and the carbonyl (C=O) stretching band .

Current Research Developments

Research on N-benzylformamide continues to expand in several directions. Current areas of interest include:

  • Development of more efficient and sustainable synthesis methods, particularly those utilizing CO₂ as a carbon source

  • Investigation of enzymatic pathways for N-benzylformamide production and their potential applications in biocatalysis

  • Exploration of N-benzylformamide as a model system for understanding amide conformational preferences and hydrogen bonding interactions

  • Studies on the behavior of N-benzylformamide in various solvents and its interactions with biologically relevant molecules

These research efforts contribute to our understanding of N-benzylformamide's chemical behavior and expand its potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator